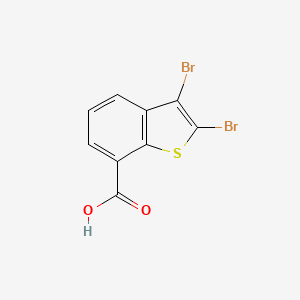

2,3-Dibromo-1-benzothiophene-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dibromo-1-benzothiophene-7-carboxylic acid is an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) inhibitor . It is a representative of a class of compounds known as selective estrogen receptor modulators (SERMs) that exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus .

Molecular Structure Analysis

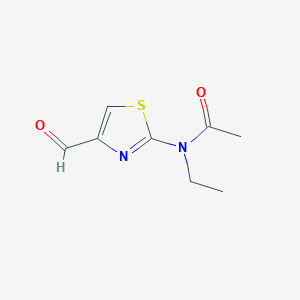

The molecular structure of this compound is represented by the InChI code1S/C9H4Br2O2S/c10-6-4-2-1-3-5 (9 (12)13)7 (4)14-8 (6)11/h1-3H, (H,12,13) . The stability of its crystalline structure arises from O-H…O, C-H…O as well as S-H…O hydrogen bonding interactions . Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 336 . It has good solubility in common organic solvents such as ethanol, chloroform, and dimethylformamide .Aplicaciones Científicas De Investigación

Crystal Structure and Computational Analysis

Benzothiophene-based compounds like 1-benzothiophene-2-carboxylic acid have shown a wide range of pharmacological activities, useful in treating various diseases with high therapeutic effectiveness. The crystal structure of a new polymorph of this compound was determined using laboratory X-ray powder diffraction data and DFT-D calculations. The structure featured a complex 3D arrangement with hydrogen-bonded dimers of molecules interacting through C–H⋯O hydrogen bonds to produce tapes further connected through π⋯π and edge-to-face C–H⋯π interactions (Dugarte-Dugarte et al., 2021).

Synthesis and Derivative Preparation

The synthesis of thieno[2,3-b][1]benzothiophen and thieno[3,2-b][1]benzothiophen derivatives involved various chemical treatments, including cyclization with iodine and bromination. These processes led to derivatives like thieno[2,3-b][1]benzothiophen-2-carboxylic acid and its 5-bromo-derivative, showcasing the chemical versatility of benzothiophene compounds (Chapman, Hughes & Scrowston, 1970).

Ruthenium-catalyzed Oxidative Vinylation

A study demonstrated the ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes. This process efficiently proceeds through directed C-H bond cleavage to give the corresponding 3-vinylated products, indicating potential applications in organic synthesis and chemical modifications of benzothiophene compounds (Ueyama et al., 2011).

Molecular Docking and Computational Studies

Computational analysis and molecular docking of 1-benzothiophene-2-carboxylic acid revealed insights into its molecular geometry, vibrational, pharmaceutical, and electronic properties. The studies showed the stability of its crystalline structure arising from various hydrogen bonding interactions, indicating its potential in pharmaceutical applications (Sagaama & Issaoui, 2020).

Safety and Hazards

The safety information for 2,3-Dibromo-1-benzothiophene-7-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Benzothiophene compounds, including 2,3-Dibromo-1-benzothiophene-7-carboxylic acid, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Mecanismo De Acción

Biochemical Pathways

Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Result of Action

Given the biological activities of similar benzofuran compounds, it is possible that this compound may also exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,3-Dibromo-1-benzothiophene-7-carboxylic acid is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, the compound is a powder at room temperature , suggesting that it may be stable under normal storage conditions.

Propiedades

IUPAC Name |

2,3-dibromo-1-benzothiophene-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2O2S/c10-6-4-2-1-3-5(9(12)13)7(4)14-8(6)11/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKRNWRSHCECRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)SC(=C2Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936122-47-2 |

Source

|

| Record name | 2,3-dibromo-1-benzothiophene-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole](/img/structure/B2355055.png)

![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate](/img/structure/B2355056.png)

![2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2355061.png)

![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2355065.png)

![7-(furan-2-yl)-1,3-dimethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2355067.png)

![1-Propan-2-yl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2355072.png)

![N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2355074.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2355078.png)